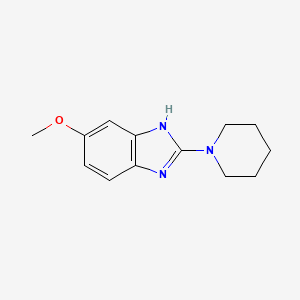

5-methoxy-2-(1-piperidinyl)-1H-benzimidazole

Description

The exact mass of the compound 5-methoxy-2-(1-piperidinyl)-1H-benzimidazole is 231.137162174 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-methoxy-2-(1-piperidinyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-2-(1-piperidinyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2-piperidin-1-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-17-10-5-6-11-12(9-10)15-13(14-11)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJZYJJYRWZUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for Screening 5-methoxy-2-piperidinyl-benzimidazole for Antihistamine H1 Activity

Introduction: The Rationale for Screening 5-methoxy-2-piperidinyl-benzimidazole

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2][3] The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a key mediator of allergic responses.[4] Antagonists of this receptor are the cornerstone of treatment for allergic conditions such as rhinitis and urticaria.[5][6][7] The novel compound, 5-methoxy-2-piperidinyl-benzimidazole, combines the benzimidazole core with a piperidinyl moiety, a common feature in many known H1 antagonists. This structural combination presents a compelling case for investigating its potential as a new antihistamine agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to screen 5-methoxy-2-piperidinyl-benzimidazole for H1 antihistamine activity. The protocols herein are designed to be self-validating and are grounded in established scientific principles, progressing from initial in vitro receptor binding and functional assays to more complex in vivo models of allergic response.

Part 1: In Vitro Characterization of H1 Receptor Interaction

The initial phase of screening focuses on direct interaction with the target receptor and its immediate downstream signaling. This is crucial for establishing a direct pharmacological link between the compound and the H1 receptor.

Radioligand Binding Assay: Quantifying Affinity for the H1 Receptor

Scientific Rationale: The radioligand binding assay is the gold standard for determining the affinity of a test compound for its receptor.[8][9] This competitive binding assay measures the ability of 5-methoxy-2-piperidinyl-benzimidazole to displace a known high-affinity radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine or [³H]-mepyramine, from the receptor.[10][11] The resulting data allows for the calculation of the inhibitory constant (Ki), a quantitative measure of the compound's binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably expressing the human histamine H1 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[12]

-

-

Assay Setup (96-well format):

-

To each well, add the following in order:

-

Assay buffer.

-

A series of dilutions of 5-methoxy-2-piperidinyl-benzimidazole or a known H1 antagonist (e.g., diphenhydramine) as a positive control.

-

A fixed concentration of [³H]-pyrilamine (typically at its Kd value).

-

The prepared cell membrane homogenate.

-

-

For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H1 antagonist (e.g., mianserin).[10]

-

-

Incubation and Filtration:

-

Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at room temperature to reach equilibrium.[12]

-

Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[12]

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: H1 Receptor Binding Affinity

| Compound | IC50 (nM) | Ki (nM) |

| 5-methoxy-2-piperidinyl-benzimidazole | Experimental Value | Calculated Value |

| Diphenhydramine (Control) | Experimental Value | Calculated Value |

Functional Cellular Assay: Assessing Antagonist Activity

Scientific Rationale: The histamine H1 receptor is a Gq-protein coupled receptor.[4] Upon activation by histamine, it stimulates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[13] IP3 then triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a transient increase in cytosolic Ca²⁺ concentration.[14][15][16] A functional assay measuring this calcium mobilization is a robust method to determine if 5-methoxy-2-piperidinyl-benzimidazole acts as an antagonist, blocking the histamine-induced signal.[17][18][19][20]

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for the calcium mobilization assay.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Preparation:

-

Seed HEK293 or CHO cells stably expressing the human H1 receptor into 384-well, black-walled, clear-bottom microplates and culture overnight.[19]

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate according to the dye manufacturer's instructions to allow for dye uptake and de-esterification.

-

-

Assay Procedure (using a FLIPR or similar instrument):

-

Prepare a dilution series of 5-methoxy-2-piperidinyl-benzimidazole and a reference antagonist (e.g., cetirizine) in the assay buffer.

-

Add the test compounds to the cell plate and incubate for a specified period to allow for receptor binding.

-

Prepare a solution of histamine at a concentration that elicits a submaximal response (typically the EC80 concentration, which should be predetermined).[19]

-

Place the cell plate in a fluorometric imaging plate reader (FLIPR).

-

Establish a stable baseline fluorescence reading.

-

The instrument will then add the histamine solution to all wells simultaneously.

-

Monitor the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

The antagonist activity of 5-methoxy-2-piperidinyl-benzimidazole is determined by its ability to inhibit the histamine-induced increase in fluorescence.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (histamine alone).

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of the compound that inhibits 50% of the histamine response.

-

Data Presentation: H1 Receptor Functional Antagonism

| Compound | IC50 (nM) |

| 5-methoxy-2-piperidinyl-benzimidazole | Experimental Value |

| Cetirizine (Control) | Experimental Value |

Histamine H1 Receptor Signaling Pathway

Caption: The H1 receptor signaling cascade and the site of antagonist action.

Part 2: In Vivo Evaluation of Antihistamine Efficacy

Following successful in vitro characterization, the next critical step is to assess the efficacy of 5-methoxy-2-piperidinyl-benzimidazole in living organisms. In vivo models are essential for understanding the compound's pharmacokinetic and pharmacodynamic properties in a more complex biological system.[5][6]

Histamine-Induced Bronchoconstriction in Guinea Pigs

Scientific Rationale: Guinea pigs are a well-established animal model for studying antihistaminic activity due to the similarity of their airway and lung pathophysiology to humans, including the prominent role of histamine in bronchoconstriction.[21] This model directly assesses the ability of the test compound to protect against a histamine-induced asthma-like response.[21][22]

Experimental Protocol: Histamine-Induced Bronchoconstriction

-

Animal Preparation:

-

Use healthy adult guinea pigs.

-

Administer 5-methoxy-2-piperidinyl-benzimidazole or a reference antihistamine (e.g., loratadine) via an appropriate route (e.g., oral gavage) at various doses. A vehicle control group should also be included.[23]

-

-

Histamine Challenge:

-

After a predetermined pretreatment time, expose the animals to an aerosol of histamine solution in a specialized chamber.

-

Observe the animals for the onset of dyspnea (difficulty breathing), which indicates bronchoconstriction.

-

-

Data Collection and Analysis:

-

Record the time until the onset of dyspnea for each animal.

-

The efficacy of the test compound is measured by its ability to prolong the time to the onset of dyspnea compared to the vehicle control group.

-

Calculate the percentage of protection offered by each dose of the compound.

-

Data Presentation: Protection Against Histamine-Induced Bronchoconstriction

| Treatment Group | Dose (mg/kg) | Time to Onset of Dyspnea (seconds) | % Protection |

| Vehicle Control | - | Mean ± SD | 0 |

| 5-methoxy-2-piperidinyl-benzimidazole | Dose 1 | Mean ± SD | Calculated Value |

| Dose 2 | Mean ± SD | Calculated Value | |

| Dose 3 | Mean ± SD | Calculated Value | |

| Loratadine (Control) | Dose X | Mean ± SD | Calculated Value |

Models of Allergic Rhinitis and Urticaria

Scientific Rationale: To further evaluate the therapeutic potential of 5-methoxy-2-piperidinyl-benzimidazole, it is beneficial to use models that mimic specific human allergic conditions like allergic rhinitis and urticaria.[24][25][26]

Allergic Rhinitis Model in Mice:

-

Sensitization and Challenge: Mice, often of the BALB/c strain, can be sensitized to an allergen like ovalbumin (OVA).[24][27] Subsequent intranasal challenge with OVA induces symptoms of allergic rhinitis, such as sneezing and nasal rubbing.[24]

-

Evaluation: The test compound is administered before the allergen challenge. The frequency of sneezing and nasal rubbing is counted and compared between the treated and control groups.[24] Additionally, levels of inflammatory mediators and allergen-specific IgE can be measured in serum or nasal lavage fluid.[28][29][30]

Histamine-Induced Cutaneous Wheal and Flare Model:

-

Procedure: This model, often used in early clinical studies but adaptable for preclinical assessment, involves the intradermal injection of histamine, which produces a characteristic wheal (swelling) and flare (redness).[6]

-

Evaluation: The test compound is administered prior to the histamine injection. The size of the wheal and flare is measured at specific time points and compared to the control group. This provides a direct measure of the compound's antihistaminic effect in the skin.

Conclusion and Future Directions

This guide outlines a systematic approach to screen 5-methoxy-2-piperidinyl-benzimidazole for antihistamine H1 activity. Positive results from these in vitro and in vivo studies would provide a strong foundation for further preclinical development, including toxicology studies and pharmacokinetic profiling, in accordance with regulatory guidelines.[31][32] The ultimate goal is to determine if this promising compound has the potential to become a safe and effective treatment for allergic diseases.

References

-

Histamine H1 receptor - Wikipedia. Available at: [Link]

-

Li, S., et al. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. Available at: [Link]

-

Mei, L., et al. (2020). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]

-

Nakagawasai, O., et al. (2020). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PMC. Available at: [Link]

-

Goyal, S., et al. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. INNOVATIVE JOURNAL OF MEDICAL AND HEALTH SCIENCE. Available at: [Link]

-

Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

-

Li, S., et al. (2017). An overview of Ca 2+ mobilization assays in GPCR drug discovery. Taylor & Francis Online. Available at: [Link]

-

Hattori, Y., et al. (2017). Proven signal transduction pathways for the histamine H1 receptor in principle. ResearchGate. Available at: [Link]

-

Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

-

Leurs, R., et al. (1995). Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. Available at: [Link]

-

ResearchGate. (2020). (PDF) ANTIHISTAMINIC ACTIVITY MODELS. Available at: [Link]

-

Medscape. (2005). Clinical Efficacy of a Histamine H1-Receptor Antagonist. Available at: [Link]

-

Investigative Ophthalmology & Visual Science. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Available at: [Link]

-

Fujishima, H., et al. (2014). Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals. PMC. Available at: [Link]

-

Shilovskiy, I.P., et al. (2021). A mouse model of allergic rhinitis mimicking human pathology. Russian Journal of Allergy. Available at: [Link]

-

Phenotypic Screening of H1-Antihistamines Identifies Promethazine and Rupatadine as Active Compounds Against Toxocara canis Infective Larvae. PMC. Available at: [Link]

-

ACS Publications. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Available at: [Link]

-

Day, J.H., et al. (2006). Experimental models for the evaluation of treatment of allergic rhinitis. PubMed. Available at: [Link]

-

Lippert, U., et al. (2000). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. PubMed. Available at: [Link]

-

Medscape. (2025). Contact Urticaria Syndrome Workup: In Vivo Tests, Laboratory Studies. Available at: [Link]

-

A current review on animal models of anti-asthmatic drugs screening. PMC. Available at: [Link]

-

Innoprot. Histamine H1 Receptor Assay. Available at: [Link]

-

Frontiers. (2023). Quercetin exhibits multi-target anti-allergic effects in animal models: a systematic review and meta-analysis of preclinical studies. Available at: [Link]

-

Popescu, F.D., et al. (2016). In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial. PMC. Available at: [Link]

-

Kulthanan, K., et al. (2022). Evidence for histamine release in chronic inducible urticaria – A systematic review. Allergy. Available at: [Link]

-

Waskiel-Burnat, A., et al. (2024). The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses. PubMed. Available at: [Link]

-

Holgate, S.T., & Church, M.K. (2003). Assessment of antihistamine efficacy and potency. PubMed. Available at: [Link]

-

Clinical and Experimental Otorhinolaryngology. (2020). Available at: [Link]

-

Frontiers. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Available at: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

-

Chemical Review and Letters. (2023). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Available at: [Link]

-

Falus, A., & Meretey, K. (1992). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed. Available at: [Link]

-

Creative Bioarray. Radioligand Binding Assay. Available at: [Link]

-

FDA. (2015). Investigational Enzyme Replacement Therapy Products: Nonclinical Assessment. Available at: [Link]

-

Berti, A., et al. (2017). Histamine release positive test associates with disease remission in chronic spontaneous urticaria. European Annals of Allergy and Clinical Immunology. Available at: [Link]

-

Brown, P.C., et al. (2020). An FDA/CDER perspective on nonclinical testing strategies: Classical toxicology approaches and new approach methodologies (NAMs). PubMed. Available at: [Link]

-

AAOA Patient Resources. (2021). Medications To Stop Before Allergy Testing. Available at: [Link]

-

Sandle, T. (2023). FDA Finalizes Guidance On Nonclinical Evaluation Of Pharmaceutical Immunotoxicity. Outsourced Pharma. Available at: [Link]

-

Diagnostic testing for chronic spontaneous urticaria with or without angioedema: The do's, don't and maybe's. PMC. Available at: [Link]

-

Al-Karagully, H.J., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. ResearchGate. Available at: [Link]

-

FDA. (2011). 201373Orig1s000. Available at: [Link]

-

Al-Karagully, H.J., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. ResearchGate. Available at: [Link]

- Google Patents. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz.

-

Khan, I., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. ijpsr.com [ijpsr.com]

- 6. medscape.com [medscape.com]

- 7. Assessment of antihistamine efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. tandfonline.com [tandfonline.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. fda.gov [fda.gov]

- 24. A mouse model of allergic rhinitis mimicking human pathology [immunologiya-journal.ru]

- 25. Experimental models for the evaluation of treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Contact Urticaria Syndrome Workup: In Vivo Tests, Laboratory Studies [emedicine.medscape.com]

- 27. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]

- 28. Frontiers | Quercetin exhibits multi-target anti-allergic effects in animal models: a systematic review and meta-analysis of preclinical studies [frontiersin.org]

- 29. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction [frontiersin.org]

- 31. An FDA/CDER perspective on nonclinical testing strategies: Classical toxicology approaches and new approach methodologies (NAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. FDA Finalizes Guidance On Nonclinical Evaluation Of Pharmaceutical Immunotoxicity [drugdiscoveryonline.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in 5-Methoxybenzimidazole N-Alkylation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the N-alkylation of 5-methoxybenzimidazole. By understanding the underlying principles of regioselectivity, you can optimize your reaction conditions to achieve your desired N1 or N3 isomer with greater control and efficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in the N-alkylation of 5-methoxybenzimidazole so critical?

The N-alkylation of 5-methoxybenzimidazole can yield two possible regioisomers: the N1-alkyl-5-methoxybenzimidazole and the N3-alkyl-6-methoxybenzimidazole. These isomers, while structurally similar, can possess vastly different pharmacological, toxicological, and physicochemical properties. In drug development, isolating the desired bioactive isomer is paramount for ensuring efficacy and safety. A lack of regioselectivity leads to product mixtures that are often difficult and costly to separate, reducing the overall yield and efficiency of the synthesis.[1]

Q2: What is the underlying chemical principle governing regioselectivity in this reaction?

The regioselectivity of N-alkylation is primarily governed by the tautomeric equilibrium of the 5-methoxybenzimidazole starting material.[2] The imidazole proton can reside on either nitrogen atom, leading to two tautomeric forms: 5-methoxy-1H-benzimidazole and 6-methoxy-1H-benzimidazole. While these tautomers are in rapid equilibrium, their relative concentrations and the nucleophilicity of each nitrogen atom can be influenced by electronic and steric factors.[2][3] The electron-donating methoxy group at the 5-position influences the electron density of the imidazole ring, but the two nitrogen atoms remain electronically similar, often leading to a mixture of products under standard alkylation conditions.[4]

Q3: How do I distinguish between the N1 and N3 alkylated isomers?

Differentiating between the N1 and N3 isomers requires careful spectroscopic analysis. The most definitive methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the aromatic protons, particularly the proton at the C7 position, can be diagnostic. In the N1 isomer, this proton is typically shifted further downfield compared to the corresponding proton in the N3 isomer due to anisotropic effects.

-

¹³C NMR: The chemical shifts of the carbon atoms in the benzimidazole core, especially C3a and C7a, will differ between the two isomers.[5]

-

NOESY/ROESY: These 2D NMR experiments can reveal through-space correlations between the alkyl group protons and the protons on the benzimidazole ring, providing unambiguous structural assignment.

-

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the absolute structure of the isomer.

-

Mass Spectrometry (MS): While MS will show the same mass for both isomers, fragmentation patterns in MS/MS experiments can sometimes provide clues to differentiate them.[6]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: My reaction yields a nearly 1:1 mixture of N1 and N3 isomers. How can I favor one over the other?

A non-selective reaction is a common starting point. The key to improving regioselectivity lies in manipulating the reaction conditions to exploit subtle differences in the reactivity of the two nitrogen atoms.

Causality:

The similar electronic environment of the two nitrogen atoms in 5-methoxybenzimidazole often results in poor regioselectivity under neutral or weakly basic conditions.[7] The choice of base, solvent, and temperature can significantly alter the outcome.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Solutions:

1. Modulating the Base and Solvent System: This is the most critical factor in controlling regioselectivity.

-

To Favor the N1 Isomer (Less Sterically Hindered): The formation of the benzimidazolide anion is key.

-

Protocol: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[7][8]

-

Mechanism: NaH deprotonates the benzimidazole to form the sodium salt. In aprotic solvents, this salt exists as a tight ion pair. The subsequent alkylation is believed to occur on the less sterically hindered N1 nitrogen.

-

-

To Favor the N3 Isomer (More Sterically Hindered): Conditions that favor alkylation of the neutral benzimidazole are preferred.

-

Protocol: Employ weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar protic solvents like ethanol or even water.[9] Phase-transfer catalysts can also be effective in biphasic systems.[9]

-

Mechanism: In protic solvents, the benzimidazole exists in tautomeric equilibrium. Hydrogen bonding with the solvent can influence which tautomer is more prevalent or more reactive. The N3 nitrogen of the 5-methoxy tautomer may become more nucleophilic under these conditions.

-

Table 1: Influence of Reaction Conditions on N1:N3 Regioselectivity

| Base | Solvent | Typical N1:N3 Ratio | Rationale |

| NaH | THF/DMF | >90:10 (Favors N1) | Forms the benzimidazolide anion; alkylation is sterically controlled.[7][8] |

| K₂CO₃ | Acetone | ~60:40 to 70:30 | Partial deprotonation and equilibrium between tautomers.[1] |

| Et₃N | Ethanol | Variable, often favors N3 | Alkylation of the neutral benzimidazole; solvent interactions play a key role. |

| KOH (aq) / PTC | Toluene/H₂O | Variable, can favor N3 | Anionic species formed at the interface; regioselectivity depends on the catalyst and substrate.[9] |

Issue 2: The reaction is sluggish or does not proceed to completion.

Low reactivity can be due to several factors, from the choice of reagents to the reaction setup.

Causality:

Insufficient activation of the benzimidazole, a poor leaving group on the alkylating agent, or low reaction temperature can all lead to a stalled reaction.

Solutions:

-

Increase Base Strength: If using a weak base like K₂CO₃, switching to a stronger base like NaH or potassium tert-butoxide can significantly increase the rate of deprotonation and subsequent alkylation.[7]

-

Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

-

Increase the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions or decomposition. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

-

Ensure Anhydrous Conditions: When using strong bases like NaH, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Water will quench the base and inhibit the reaction.

Issue 3: I am observing significant side product formation.

Side reactions can complicate purification and reduce the yield of the desired product.

Causality:

The most common side reaction is over-alkylation, leading to the formation of a quaternary benzimidazolium salt. This is more likely to occur if the N-alkylated product is more nucleophilic than the starting material or if an excess of the alkylating agent is used.[7]

Solutions:

-

Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. A large excess should be avoided.

-

Slow Addition: Add the alkylating agent dropwise to the reaction mixture, especially at the beginning of the reaction. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material.

-

Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress the rate of the second alkylation more than the first.

Section 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of N1-Alkyl-5-methoxybenzimidazole

This protocol is designed to favor the formation of the less sterically hindered N1 isomer.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-methoxybenzimidazole (1.0 eq).

-

Solvent Addition: Add anhydrous THF (to a concentration of approx. 0.1 M). Stir the suspension at room temperature.

-

Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt should result in a more homogeneous solution.

-

Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.05 eq) dropwise via a syringe.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Separation of N1 and N3 Isomers

Separating the N1 and N3 isomers can be challenging due to their similar polarities.

-

Column Chromatography: This is the most common method.

-

Adsorbent: Use high-quality silica gel with a small particle size for better resolution.

-

Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexanes or dichloromethane) is often effective. It is crucial to perform small-scale TLC trials to optimize the eluent system before committing to a large-scale column.

-

-

Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool, though it is less scalable.

Section 4: Mechanistic Insights

Caption: Tautomerism and competing N-alkylation pathways.

The regioselectivity of N-alkylation is a delicate balance between steric and electronic effects, which are heavily influenced by the reaction conditions. By understanding and controlling these factors, researchers can direct the alkylation to the desired nitrogen atom, streamlining the synthesis of valuable benzimidazole derivatives.

References

- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

-

ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Image]. Retrieved from [Link]

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 176-190.

-

ResearchGate. (2013, March 31). Alkylation at 1st position of benzimidazole. Retrieved from [Link]

- Jana, A., & Bhowmik, S. (2018). An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron Letters, 59(38), 3465-3470.

- Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Arkivoc, 2015(6), 214-231.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 8(12), 952-959.

- Al-Omaim, S. S., Al-Ghamdi, A. A., & Naglah, A. M. (2022). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters, 5(2), 124-132.

-

Barasa, L., Yong, A., & Yoganathan, S. (2020). Synthesis of N-alkylated derivatives of 5-methoxyindolylbenzimidazole. ResearchGate. [Image]. Retrieved from [Link]

-

Elguero, J., & Perez, M. (2022). Benzimidazole. MDPI Encyclopedia. Retrieved from [Link]

- Srivastava, R., Gupta, S. K., Naaz, F., Gupta, P. S. S., Yadav, M., Singh, V. K., ... & Singh, R. K. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Heliyon, 6(10), e05213.

- Lundevall, F. J., & Bjørsvik, H. R. (2023). Regioselective lithiation of benzyl imidazole: Synthesis and evaluation of new organocatalysts for trans-diol functionalization. European Journal of Organic Chemistry, 26(19), e202300185.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. Molecules, 16(12), 10174-10190.

- Dall'Oglio, E., Caro, M. B., Gesser, J. C., Zucco, C., & Rezende, M. C. (2002). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. Journal of the Brazilian Chemical Society, 13(2), 251-259.

- Karaaslan, Ç., Doğan, F., Alp, M. T., Koç, A., Karabay, A. Z., & Göker, H. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127673.

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

- Mohammed, M. J. (2019). Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. Journal of Physics: Conference Series, 1294(5), 052034.

- Hranjec, M., Perin, N., & Starčević, K. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2111.

- Claramunt, R. M., Pinilla, E. D., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1680-1691.

- Ghomi, M., & Ghasemi, J. (2009). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Journal of Molecular Structure: THEOCHEM, 905(1-3), 1-8.

- Ben Salah, M., Frik, M., Marouani, H., & Benltifa, M. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1307, 137952.

- Kamal, A., & Reddy, P. S. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major antitubercular agents. RSC Medicinal Chemistry.

- Dincer, S. (2012). Studies of tautomerism in the azonaphthol derivatives of benzimidazoles.

- Katritzky, A. R., & Rachwal, S. (2017). Synthesis of N-alkoxy-substituted 2H-benzimidazoles. Tetrahedron Letters, 58(47), 4499-4501.

- Grimmett, M. R. (1979). N-Alkylation of imidazoles. University of Otago.

- Zhang, Y., Liu, Y., Zhang, Y., Feng, L., & Guo, C. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2588-2594.

-

ResearchGate. (2025, October 22). Synthesis, characterization, in vitro antimycobacterial and cytotoxicity evaluation, DFT calculations, molecular docking and ADME studies of new isomeric benzimidazole-1,2,3-triazole-quinoline hybrid mixtures. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. Retrieved from [Link]

- Kumar, A., Kumar, R., & Singh, P. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28285-28303.

-

Scilit. (n.d.). Potential Alkylating Agents Derived from Benzimidazole and Benzothiazole. Retrieved from [Link]

- Kouassi, A. K., & Kone, S. (2022).

- O'Brien-Mitchell, C., & Healy, P. C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947-1961.

- El-Metwaly, N., & El-Gazzar, A. B. A. (2022).

- Zaitsev, A. V., & Nenajdenko, V. G. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4867.

-

Semantic Scholar. (2022, November 14). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Research Portal [ourarchive.otago.ac.nz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

Navigating the Labyrinth of Fragmentation: A Comparative Guide to the Mass Spectrometry of 5-methoxy-2-(1-piperidinyl)-benzimidazole

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint through fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation of 5-methoxy-2-(1-piperidinyl)-benzimidazole, a heterocyclic compound of interest, by drawing comparisons with the established fragmentation behaviors of its constituent chemical moieties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the fragmentation of complex heterocyclic systems.

The Structural Context: A Fusion of Reactive Moieties

5-methoxy-2-(1-piperidinyl)-benzimidazole is a molecule that integrates three key structural features, each with its own characteristic behavior under mass spectrometric analysis: a benzimidazole core, a piperidinyl substituent at the 2-position, and a methoxy group at the 5-position of the benzimidazole ring. The interplay of these groups dictates the fragmentation pathways, providing a rich tapestry of structural information. Understanding the fragmentation of each component is the first step in predicting the fragmentation of the whole.

Predicting the Fragmentation Cascade: A Synthesis of Known Principles

Under electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily protonate, likely on the more basic nitrogen of the piperidine ring or the imidazole ring, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) would initiate a cascade of fragmentation events.

Primary Fragmentation Pathways

-

Alpha-Cleavage of the Piperidine Ring: A dominant fragmentation pathway for piperidine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[1] This would result in the formation of a stable iminium ion. For our target molecule, this could lead to the loss of a C4H8 radical and the formation of a prominent fragment ion.

-

Cleavage of the Piperidinyl-Benzimidazole Bond: The bond connecting the piperidine ring to the benzimidazole core is a likely point of scission. This would generate a protonated 5-methoxy-2-aminobenzimidazole fragment and a neutral piperidine molecule.

-

Loss of the Methoxy Group: Aromatic methoxy groups are known to fragment via the loss of a methyl radical (•CH3) to form a resonance-stabilized phenoxide radical cation, which can be followed by the loss of carbon monoxide (CO).[4] This fragmentation could occur from the molecular ion or from fragments containing the benzimidazole moiety.

Secondary and Tertiary Fragmentation

The primary fragment ions will likely undergo further fragmentation. The 5-methoxy-benzimidazole core, once formed, is expected to exhibit characteristic benzimidazole fragmentation, such as the sequential loss of hydrogen cyanide (HCN).[2][5]

The following table summarizes the predicted key fragment ions for 5-methoxy-2-(1-piperidinyl)-benzimidazole.

| Predicted Fragment Ion (m/z) | Proposed Structure/Origin | Supporting Rationale |

| [M+H]⁺ | Protonated 5-methoxy-2-(1-piperidinyl)-benzimidazole | Base peak in ESI-MS |

| [M+H - C4H8]⁺ | Result of α-cleavage in the piperidine ring | Characteristic of piperidine fragmentation[1] |

| [M+H - C5H10N]⁺ | Cleavage of the piperidinyl-benzimidazole bond | Formation of a stable 5-methoxy-benzimidazolium ion |

| [M+H - CH3]⁺ | Loss of a methyl radical from the methoxy group | Common fragmentation for methoxy-aromatics[4] |

| [M+H - CH3 - CO]⁺ | Subsequent loss of CO after methyl radical loss | Characteristic of methoxy-aromatic fragmentation[4] |

| [Fragment - HCN]⁺ | Loss of hydrogen cyanide from benzimidazole-containing fragments | Typical fragmentation of the benzimidazole ring system[2][5] |

Comparative Fragmentation Analysis: Benzimidazole vs. Piperidine-Substituted Benzimidazole

The introduction of the piperidinyl group at the 2-position of the benzimidazole ring is expected to significantly alter the fragmentation pattern compared to a simple 5-methoxybenzimidazole. In the latter, the fragmentation would be dominated by the loss of the methyl group from the methoxy substituent, followed by CO and HCN losses. However, with the bulky and more readily fragmented piperidinyl group, the initial fragmentation events are more likely to be centered on this substituent.

This comparison highlights the importance of considering all functional groups within a molecule and their relative propensities for fragmentation when interpreting mass spectra.

Experimental Protocols for Mass Spectrometry Analysis

To experimentally determine the fragmentation pattern of 5-methoxy-2-(1-piperidinyl)-benzimidazole, the following protocols are recommended.

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.[6]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[6]

-

MS Method:

-

Full Scan (MS1): Acquire a full scan over a mass range of m/z 50-500 to determine the m/z of the protonated molecule [M+H]⁺.

-

Product Ion Scan (MS/MS): Perform a product ion scan of the [M+H]⁺ precursor ion to obtain the fragmentation pattern. Use a normalized collision energy of 20-40 eV as a starting point and optimize as needed.

-

Visualizing the Fragmentation Logic

The logical flow of a mass spectrometry experiment for structural elucidation can be visualized as follows:

Caption: Experimental workflow for the mass spectrometric analysis of 5-methoxy-2-(1-piperidinyl)-benzimidazole.

The predicted fragmentation pathways can be visualized to better understand the relationships between the precursor and product ions.

Caption: Proposed fragmentation pathways for 5-methoxy-2-(1-piperidinyl)-benzimidazole.

Conclusion

The mass spectrometry fragmentation pattern of 5-methoxy-2-(1-piperidinyl)-benzimidazole is predicted to be a composite of the characteristic fragmentations of its piperidinyl, methoxy-substituted benzimidazole moieties. The initial fragmentation is likely dominated by cleavages associated with the piperidine ring due to its higher lability compared to the aromatic benzimidazole core. By understanding these fundamental fragmentation mechanisms, researchers can more effectively interpret the mass spectra of novel and complex heterocyclic compounds, accelerating the process of structural confirmation and drug development. The provided experimental protocols offer a robust starting point for obtaining high-quality mass spectral data for this and similar molecules.

References

- BenchChem.

- BenchChem. Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.

- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(16), 13269-13296.

- El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.

- Hida, T., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(10), 33-42.

- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

- Hida, T., et al. (1994).

- Law, B. S., & Tattam, B. N. (1996). Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. Journal of the Chemical Society C: Organic, (12), 1544-1548.

- Hida, T., et al. (1994).

-

El Kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

International Journal of Development Research. Study of mass spectra of benzimidazole derivatives. [Link]

- Van der Rest, B., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 625-650.

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Finornic Chemicals. 5-Methoxy-2-mercaptobenzimidazole. [Link]

- Kertesz, V., & Gaskell, S. J. (2019).

-

Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

-

This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scienceready.com.au [scienceready.com.au]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

Binding Affinity Comparison: A Guide to Sigma-1 vs. Sigma-2 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sigma Receptors: Distinct Proteins, Divergent Roles

Initially misclassified as opioid receptors, Sigma receptors are now understood to be unique, non-opioid proteins residing in the endoplasmic reticulum (ER) and at the plasma membrane. They are considered "pluripotent modulators" of intracellular signaling, influencing a wide array of cellular functions.

The Sigma-1 Receptor (S1R) is a 223-amino acid transmembrane protein that acts as a ligand-regulated molecular chaperone. It plays a crucial role in regulating ion channels, G-protein coupled receptors, and kinase signaling pathways. S1R is implicated in neuroprotection, mood regulation, and cognitive function. Its activation can modulate the release of neurotransmitters and protect against oxidative stress.

The Sigma-2 Receptor (S2R) , identified more recently as Transmembrane Protein 97 (TMEM97), is a 177-amino acid protein with four transmembrane domains. S2R is highly expressed in proliferating cancer cells and is involved in cholesterol homeostasis and lipid metabolism. It has emerged as a significant biomarker for various tumors and a target for anti-cancer therapies.

The distinct physiological roles of S1R and S2R underscore the importance of developing selective ligands to minimize off-target effects and maximize therapeutic efficacy.

Comparative Analysis of Ligand Binding Affinities

The binding affinity of a ligand, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a primary determinant of its potency and selectivity. Below is a comparative table of well-characterized Sigma receptor ligands, summarizing their binding affinities. Lower Ki values indicate higher binding affinity.

| Ligand | S1R Ki (nM) | S2R Ki (nM) | Selectivity | Predominant Application |

| (+)-Pentazocine | 3.1 | 5,300 | S1R Selective | S1R Agonist / Research Tool |

| Haloperidol | 3.2 | 3.1 | Non-selective | Antipsychotic / Research Tool |

| DTG (1,3-di-o-tolylguanidine) | 25 | 39 | Non-selective | Research Tool |

| Siramesine | 0.08 | 113 | S1R Selective | Antidepressant / Anxiolytic Research |

| SW43 | 1.4 | 0.09 | S2R Selective | PET Imaging Agent for Tumors |

| Ditolylguanidine (DTG) | 25 | 39 | Non-selective | Research Tool |

Data compiled from multiple sources and may vary based on experimental conditions.

This data highlights the diverse selectivity profiles of different chemical scaffolds. For instance, (+)-Pentazocine and Siramesine demonstrate high selectivity for S1R, making them valuable tools for studying S1R-specific functions. Conversely, the high S2R selectivity of compounds like SW43 is being leveraged for the development of novel cancer imaging agents. Non-selective ligands such as Haloperidol and DTG, while useful for initial screening, necessitate further optimization for targeted applications.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinity and selectivity of a novel compound, a competitive radioligand binding assay is the gold standard. This protocol outlines the key steps for assessing ligand binding to S1R and S2R.

Materials and Reagents

-

Membrane Preparations: Homogenates from cells or tissues expressing S1R or S2R (e.g., guinea pig brain for S1R, rat liver for S2R).

-

Radioligand: A high-affinity, receptor-selective radiolabeled ligand.

-

For S1R: -Pentazocine

-

For S2R: [³H]DTG (in the presence of a masking concentration of (+)-pentazocine to block S1R sites).

-

-

Test Compound: The unlabeled ligand of interest at various concentrations.

-

Non-specific Binding Control: A high concentration of a known ligand to saturate all receptor sites (e.g., Haloperidol).

-

Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: Brandel or Millipore cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Scintillation Fluid .

Step-by-Step Methodology

-

Membrane Preparation: Homogenize the chosen tissue or cell line in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and incubation buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM Haloperidol).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at the appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 120 minutes at 25°C).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts

To further elucidate the topics discussed, the following diagrams illustrate the distinct signaling pathways of S1R and S2R, as well as the workflow of a competitive binding assay.

Caption: Sigma-1 Receptor Signaling Pathway.

Caption: Sigma-2 Receptor Signaling Pathway.

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion and Future Directions

The selective targeting of Sigma-1 and Sigma-2 receptors holds immense therapeutic promise. A thorough understanding of ligand binding affinities is the cornerstone of rational drug design in this field. The methodologies and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to advance their discovery and development programs. Future research will likely focus on the development of ligands with even greater selectivity and the elucidation of the downstream signaling pathways that mediate the diverse biological effects of these enigmatic receptors.

References

-

Title: Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective Actions. Source: Trends in Neurosciences URL: [Link]

-

Title: The sigma-1 receptor: a drug-binding protein and a chaperone. Source: Journal of Pharmacological Sciences URL: [Link]

-

Title: TMEM97 protein is a functional sigma-2 receptor. Source: Science Advances URL: [Link]

-

Title: Sigma-2 Receptor/TMEM97 and Progesterone Receptor Membrane Component 1: A Ménage à Trois with Cholesterol. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Piperidinyl-Benzimidazole Analogs

Introduction: The Therapeutic Promise of Piperidinyl-Benzimidazoles

In the landscape of modern oncology, the benzimidazole scaffold has emerged as a "privileged pharmacophore," a core structure whose versatility allows it to interact with a multitude of biological targets.[1][2] Structurally similar to purine, a fundamental building block of nucleic acids, benzimidazole derivatives can readily engage with enzymes, proteins, and DNA, making them a focal point in anticancer drug discovery.[3] The addition of a piperidinyl moiety can further enhance the pharmacological properties of these analogs, influencing their solubility, cell permeability, and target-binding affinity.

Piperidinyl-benzimidazole analogs exhibit a broad spectrum of anticancer activities, achieved through diverse mechanisms of action.[3] These include the disruption of microtubule polymerization which halts cell division, the induction of programmed cell death (apoptosis), the inhibition of key kinases in cancer signaling pathways like PI3K/AKT, and the arrest of the cell cycle.[3][4][5]

Given this mechanistic diversity, the initial assessment of a novel analog's efficacy hinges on robust and well-characterized in vitro cytotoxicity assays. This guide provides a comparative overview of key assays, offering insights from a field-proven perspective to help researchers design and interpret their cytotoxicity studies with confidence.

Choosing Your Endpoint: A Comparative Analysis of Cytotoxicity Assays

The first critical decision in cytotoxicity testing is selecting the endpoint—the specific cellular process you will measure to infer cell death. A compound might be cytotoxic (killing cells), cytostatic (halting proliferation), or simply interfere with a specific metabolic pathway. Relying on a single assay can be misleading; therefore, a multi-assay approach is strongly recommended to build a comprehensive cytotoxicity profile. Here, we compare three workhorse assays that measure distinct cellular endpoints: metabolic activity, membrane integrity, and the induction of apoptosis.

The MTT Assay: A Measure of Metabolic Vigor

The MTT assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which is often used as a proxy for cell viability and proliferation.[6][7][8]

Principle of Causality: The assay's core is the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[7][8] The intensity of the purple color, measured spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolizing cells.[6]

| Feature | Description | Rationale & Expert Insight |

| Endpoint | Mitochondrial Reductase Activity | This is an indirect measure of cell viability. A reduction in signal indicates compromised metabolic function, which can be due to cytotoxicity or cytostatic effects. It's a robust first-pass screen but cannot definitively distinguish between cell death and growth inhibition.[10] |

| Advantages | High-throughput, cost-effective, extensive literature support. | Its simplicity and compatibility with 96-well plate formats make it ideal for screening large compound libraries.[6] |

| Limitations | Interference from reducing compounds, inability to distinguish cytostatic vs. cytotoxic effects, variability in mitochondrial content between cell types. | From experience, compounds that alter cellular redox states can directly reduce MTT, leading to false negatives. Always include a compound-only control (no cells) to check for direct MTT reduction. |

The Lactate Dehydrogenase (LDH) Assay: A Direct Measure of Membrane Rupture

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane (necrosis or late apoptosis).[11][12]

Principle of Causality: The assay is a two-step enzymatic reaction. First, the released LDH catalyzes the oxidation of lactate to pyruvate, which concurrently reduces NAD+ to NADH.[11] In the second step, a catalyst (diaphorase) transfers a hydrogen from NADH to a tetrazolium salt (INT), reducing it to a red formazan product.[11][13] The amount of formazan produced is proportional to the amount of LDH released, and thus, to the number of lysed cells.[13]

| Feature | Description | Rationale & Expert Insight |

| Endpoint | Plasma Membrane Integrity | This is a direct measure of cytotoxicity leading to cell lysis. It is an excellent confirmatory assay to run alongside a metabolic assay like MTT. |

| Advantages | Measures a direct marker of cell death, non-destructive to remaining cells (uses supernatant). | The ability to use the supernatant means the remaining cells can be used for other downstream assays, maximizing data from a single experiment. |

| Limitations | Underestimates cytotoxicity in cases of strong growth inhibition, potential for interference from serum LDH. | A critical point often missed: the standard protocol can underestimate cell death if the compound is also strongly anti-proliferative.[10] We recommend including a "maximum LDH release" control for each treatment condition, not just the vehicle control, to get a more accurate percentage of cytotoxicity.[10] |

The Annexin V / Propidium Iodide (PI) Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay provides a more nuanced view of cell death by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Causality: The assay relies on two key biological events. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Fluorescently-labeled Annexin V has a high affinity for PS and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is excluded by the intact membrane of live and early apoptotic cells.[14] However, it can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[14] By analyzing cells for both Annexin V and PI staining, we can quantify the different stages of cell death.

| Feature | Description | Rationale & Expert Insight |

| Endpoint | Phosphatidylserine externalization and membrane permeability. | This provides mechanistic insight into how the cells are dying, a crucial piece of information for drug development. |

| Advantages | Provides quantitative data on different death pathways (apoptosis vs. necrosis), highly sensitive. | This is the gold standard for confirming that a compound's cytotoxic effect is mediated by the induction of apoptosis, a preferred mechanism for many anticancer drugs. |

| Limitations | Lower throughput, requires a flow cytometer, more technically demanding. | While not suitable for initial high-throughput screening, this assay is invaluable for mechanism-of-action studies on lead compounds identified from primary screens. |

Data Presentation: A Comparative Cytotoxicity Profile

The following table presents hypothetical data for three novel piperidinyl-benzimidazole analogs tested against a panel of human cancer cell lines. This illustrates how IC₅₀ (half-maximal inhibitory concentration) values can differ based on the assay used, underscoring the importance of a multi-assay approach.

| Compound | Cell Line | MTT Assay IC₅₀ (µM) | LDH Assay IC₅₀ (µM) | Apoptosis Induction (Annexin V+) |

| Analog A | HCT116 (Colon) | 13.30[15][16] | 15.5 | +++ |

| MCF-7 (Breast) | 25.8 | 30.2 | ++ | |

| Analog B | HCT116 (Colon) | 5.18[17] | > 100 | + |

| MCF-7 (Breast) | 8.9 | > 100 | + | |

| Analog C | HCT116 (Colon) | 23.47[18] | 22.9 | +++ |

| MCF-7 (Breast) | > 100 | > 100 | - |

Interpretation:

-

Analog A & C: Show consistent cytotoxicity across both metabolic and membrane integrity assays in HCT116 cells, strongly suggesting a cytotoxic mechanism. The high level of apoptosis induction confirms this. Analog C shows high selectivity for HCT116 over MCF-7 cells.

-

Analog B: Shows potent activity in the MTT assay but very weak activity in the LDH assay. This classic discrepancy suggests the compound is likely cytostatic rather than cytotoxic, inhibiting metabolic activity and proliferation without causing membrane rupture. Further investigation is warranted, but this compound may be less promising as a cytotoxic agent.

Visualizing the Process

Experimental Workflow and Signaling Pathways

Effective experimental design requires a clear understanding of both the practical workflow and the underlying biological pathways.

Caption: Converging intrinsic and extrinsic apoptosis pathways. [19][20][21][22][23]

Detailed Experimental Protocols

These protocols provide a self-validating framework. The inclusion of appropriate controls is non-negotiable for trustworthy data.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability. [6][7][8][24]

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidinyl-benzimidazole analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [6]Following treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [7]4. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well. [9]6. Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. [6]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [6]7. Analysis: Subtract the background absorbance (medium-only control) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay kits. [10][11][12][13]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three sets of controls for each condition: (1) Vehicle Control (Spontaneous LDH Release), (2) Treated Cells, and (3) Maximum LDH Release control.

-

Induce Maximum Release: About 30-45 minutes before the end of the treatment incubation, add 10 µL of a 10X Lysis Solution (e.g., 2% Triton X-100) to the "Maximum LDH Release" wells for each condition. [10]This lyses all cells and establishes the 100% cytotoxicity value.

-

Supernatant Collection: Centrifuge the 96-well plate at 250 x g (approx. 1000 RPM) for 5 minutes to pellet any detached cells. [10]4. Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well of the culture plate to a new, clear 96-well flat-bottom assay plate.

-

Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add an equal volume (50-100 µL) of the reaction mix to each well of the assay plate.

-

Incubation & Data Acquisition: Incubate the assay plate at room temperature for 20-30 minutes, protected from light. [10]Measure the absorbance at 490 nm using a microplate reader. [13]7. Analysis:

-

Subtract the background absorbance (medium-only control) from all readings.

-

Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = 100 x (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

-

Protocol 3: Annexin V/PI Apoptosis Assay

This is a generalized protocol for flow cytometry analysis. [14]

-

Cell Seeding and Treatment: Seed cells in 6-well plates to ensure a sufficient number of cells for analysis. Treat with the desired concentrations of the compound for the specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls for apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or brief trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Cell Staining:

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC-conjugated).

-

Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells (or cells with mechanically damaged membranes)

-

References

- AnyGenes. (n.d.). Apoptosis Signaling Pathway: Cell Death, Survival and Biomarkers.

- Wikipedia. (2024). Apoptosis.

- QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. GeneGlobe.

- Thermo Fisher Scientific. (n.d.). Intrinsic and Extrinsic Pathways of Apoptosis.

- Chen, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.

- Zaman, S., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(7), e42543.

- Abcam. (n.d.). MTT assay protocol.

- Abcam. (2025). LDH assay kit guide: Principles and applications.

- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Cell Signaling Technology. (2026). LDH Cytotoxicity Assay Kit.

- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.

- ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Bio-protocol. (2018). LDH Cytotoxicity Assay.

- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Various Authors. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Journal Name].

- 417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.

- Various Authors. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120.

- Various Authors. (2025). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. [Journal Name].

- Various Authors. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing.

- Various Authors. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Journal Name].

- Various Authors. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Journal Name].

- Various Authors. (2025). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. ResearchGate.

- Various Authors. (2024). (PDF) Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). ResearchGate.

- Various Authors. (2025). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ResearchGate.

- Various Authors. (2025). Rational design and pharmacological profiling of benzimidazole-based compounds via in silico and in vitro approaches. MedCrave online.